molecular formula C14H15NOS B375686 N-ethyl-N-(3-methylphenyl)thiophene-2-carboxamide

N-ethyl-N-(3-methylphenyl)thiophene-2-carboxamide

Cat. No.: B375686
M. Wt: 245.34g/mol
InChI Key: YFJNAIMKFSZOKA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene-2-carboxamide, N-ethyl-N-(3-methylphenyl)- typically involves the reaction of thiophene-2-carboxylic acid with N-ethyl-N-(3-methylphenyl)amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors are employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(3-methylphenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Thiophene-2-carboxylic acid derivatives.

    Reduction: Thiophene-2-carboxamide derivatives with reduced functional groups.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-ethyl-N-(3-methylphenyl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of thiophene-2-carboxamide, N-ethyl-N-(3-methylphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-N-(3-methylphenyl)thiophene-2-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H15NOS

Molecular Weight

245.34g/mol

IUPAC Name

N-ethyl-N-(3-methylphenyl)thiophene-2-carboxamide

InChI

InChI=1S/C14H15NOS/c1-3-15(12-7-4-6-11(2)10-12)14(16)13-8-5-9-17-13/h4-10H,3H2,1-2H3

InChI Key

YFJNAIMKFSZOKA-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC(=C1)C)C(=O)C2=CC=CS2

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)C2=CC=CS2

Origin of Product

United States

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